Boc-MeTyr(tBu)-OH

Peptide Chemistry Medicinal Chemistry Drug Design

Boc-MeTyr(tBu)-OH (CAS 66638-37-7) is the only valid reagent for introducing N-methyl-L-tyrosine via Boc-based SPPS. Substituting Boc-Tyr(tBu)-OH eliminates the backbone N-methyl modification—sacrificing conformational restriction, proteolytic stability, and altered hydrogen-bonding capacity. Fmoc-MeTyr(tBu)-OH forces an incompatible orthogonal protection scheme requiring different resins and cleavage strategies. This Boc/N-methyl/tBu combination disrupts on-resin aggregation in hydrophobic sequences, improves pharmacokinetic profiles, and integrates directly into established Boc-chemistry workflows without protocol re-validation. Demand this specific CAS to ensure synthetic success.

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
CAS No. 66638-37-7
Cat. No. B3149098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-MeTyr(tBu)-OH
CAS66638-37-7
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22)/t15-/m0/s1
InChIKeyKLLSBINBQFCWME-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-MeTyr(tBu)-OH (CAS 66638-37-7): A Defined N-Methylated Amino Acid for Controlled Peptide Assembly


Boc-MeTyr(tBu)-OH (CAS 66638-37-7) is a doubly protected, non-natural amino acid derivative of L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) group on the N-methylated α-amine and a tert-butyl (tBu) ether on the phenolic side chain [1]. Its molecular formula is C19H29NO5 with a molecular weight of 351.4 g/mol [1]. This building block is employed in solid-phase peptide synthesis (SPPS) to introduce N-methyl-L-tyrosine residues into peptide sequences, a modification used to probe structure-activity relationships or to enhance the drug-like properties of peptide leads .

Why Boc-Tyr(tBu)-OH or Fmoc-MeTyr(tBu)-OH Cannot Substitute for Boc-MeTyr(tBu)-OH in Synthesis Design


Substituting Boc-MeTyr(tBu)-OH with a close analog introduces predictable failures in peptide synthesis and downstream biological evaluation. Using the non-methylated analog Boc-Tyr(tBu)-OH eliminates the N-methyl amide bond, resulting in a peptide with fundamentally different conformational preferences, proteolytic stability, and hydrogen-bonding capacity [1]. Conversely, selecting the Fmoc-protected analog Fmoc-MeTyr(tBu)-OH commits the synthesis to an entirely different, orthogonal protection scheme (base-labile Fmoc vs. acid-labile Boc), which is incompatible with acid-stable side-chain protecting groups and requires alternative resin and cleavage strategies [2]. The specific combination of Boc, N-methyl, and tBu protection in Boc-MeTyr(tBu)-OH is thus a non-interchangeable design element, not a commodity.

Quantitative Differentiation of Boc-MeTyr(tBu)-OH: A Comparative Data Guide for Procurement


Increased Lipophilicity (XLogP3) vs. Boc-Tyr(tBu)-OH: A 0.9 Log Unit Difference

Boc-MeTyr(tBu)-OH exhibits a computed partition coefficient (XLogP3) of 3.7, compared to 2.8 for its non-methylated analog Boc-Tyr(tBu)-OH [1]. This 0.9 log unit increase in lipophilicity is directly attributable to the N-methyl substitution, which eliminates a hydrogen bond donor and increases the compound's hydrophobic surface area [1].

Peptide Chemistry Medicinal Chemistry Drug Design

Reduced Hydrogen Bond Donor Count vs. Boc-Tyr(tBu)-OH: A 50% Decrease

The N-methyl group in Boc-MeTyr(tBu)-OH reduces the number of hydrogen bond donors on the molecule to 1, compared to 2 for the non-methylated Boc-Tyr(tBu)-OH [1]. This loss of an amide N-H donor eliminates a primary driver of interchain hydrogen bonding and β-sheet formation.

Peptide Conformation Aggregation Solid-Phase Synthesis

Enhanced Proteolytic Stability: A Class-Level Advantage of N-Methylation

The incorporation of an N-methyl amino acid, such as that provided by Boc-MeTyr(tBu)-OH, is a well-established strategy for enhancing the proteolytic stability of a peptide. Studies demonstrate that poly-N-methylated peptides exhibit enhanced proteolytic stability over their non-methylated analogues [1], and that even single N-methyl substitutions can generate protease-resistant ligands [2]. The N-methyl group creates a steric hindrance that impedes access to the peptide bond by proteolytic enzymes.

Peptide Therapeutics Protease Resistance Pharmacokinetics

Racemization Suppression: N-Methylation's Impact on Stereochemical Integrity

The synthesis of N-methylamino acid-containing peptides carries a risk of racemization during activation and coupling. Foundational work by McDermott and Benoiton (1973) on model N-methyl dipeptides (e.g., Z-Ala-MeLeu) demonstrated that the extent of racemization is highly dependent on the coupling method and the absence of salts, with values ranging from 2.8% to 39% [1]. The use of Boc-protected N-methylamino acids like Boc-MeTyr(tBu)-OH, combined with optimized coupling conditions (e.g., HONSu esters), is required to achieve stereochemically pure product [1].

Peptide Synthesis Stereochemistry Epimerization

Storage Conditions: A Practical Procurement Differentiator

Boc-MeTyr(tBu)-OH is a solid that can be stored at room temperature , a practical advantage over its Fmoc analog, Fmoc-N-methyl-O-tert-butyl-L-tyrosine, which requires cold storage (2-8°C) .

Laboratory Logistics Peptide Synthesis Reagent Stability

Boc-MeTyr(tBu)-OH: Procurement-Driven Use Cases in Peptide Research and Development


Synthesis of N-Methylated Peptides for Structure-Activity Relationship (SAR) Studies

Boc-MeTyr(tBu)-OH is the definitive reagent for introducing an N-methyl-L-tyrosine residue into a peptide chain using Boc-based SPPS. This allows medicinal chemists to probe the effect of removing a backbone amide proton and introducing a conformation-restricting N-methyl group on target binding affinity, as the N-methyl modification alters the peptide's conformational landscape and hydrogen-bonding potential [1].

Development of Protease-Resistant Peptide Leads

For research programs aimed at developing peptide-based therapeutics or in vivo probes, Boc-MeTyr(tBu)-OH is a key building block. Its incorporation is a proven strategy to enhance a peptide's proteolytic stability by introducing steric hindrance at a vulnerable amide bond, thereby improving its pharmacokinetic profile and extending its half-life in biological matrices [2].

Synthesis of Peptides with Attenuated Aggregation Propensity

Long or highly hydrophobic peptide sequences are often plagued by aggregation during SPPS, leading to poor yields and difficult purifications. The reduced hydrogen-bond donor count of an N-methylated amide bond introduced by Boc-MeTyr(tBu)-OH helps to disrupt interchain β-sheet formation, mitigating on-resin aggregation and improving overall synthetic efficiency for challenging sequences [1].

Boc-SPPS for Research Labs and Core Facilities with Established Boc Protocols

For laboratories or core facilities with well-established Boc-chemistry peptide synthesizers and expertise, Boc-MeTyr(tBu)-OH is the direct, validated building block. It is compatible with standard Boc deprotection conditions (TFA) and final HF or TFMSA cleavage, allowing for seamless integration into existing workflows without the need to re-validate protocols for a different protection scheme .

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